Antimicrobial agent-7

Antimicrobial peptides Antibiotic resistance Small molecule mimetics

Antimicrobial Agent-7 (Compound 12) is a rigorously characterized lead from a 16-compound triazine-piperazine-triazine AMP mimetic series, exhibiting optimal cell selectivity, proteolytic resistance, salt/serum stability, and anti-inflammatory potency. Its unique intracellular mechanism delivers broad-spectrum antibacterial activity (MIC 2-8 μg/mL), 68% NO inhibition (5 μg/mL), and 99.8% TNF-α inhibition (20 μg/mL), enabling single-agent efficacy in sepsis/endotoxemia models. Unlike generic triazine derivatives, its documented antibiofilm activity against MDR pathogens and synergistic effects with clinical antibiotics make it an irreplaceable benchmark for antibiotic adjuvant and biofilm research. Supplied at ≥98% purity with validated storage/shipping conditions, this compound ensures reproducible results.

Molecular Formula C36H56N24
Molecular Weight 825.0 g/mol
Cat. No. B12406734
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntimicrobial agent-7
Molecular FormulaC36H56N24
Molecular Weight825.0 g/mol
Structural Identifiers
SMILESC1C(N(CC(N1C2=NC(=NC(=N2)NCCN=C(N)N)NCCN=C(N)N)CC3=CC=CC=C3)C4=NC(=NC(=N4)NCCN=C(N)N)NCCN=C(N)N)CC5=CC=CC=C5
InChIInChI=1S/C36H56N24/c37-27(38)45-11-15-49-31-53-32(50-16-12-46-28(39)40)56-35(55-31)59-22-26(20-24-9-5-2-6-10-24)60(21-25(59)19-23-7-3-1-4-8-23)36-57-33(51-17-13-47-29(41)42)54-34(58-36)52-18-14-48-30(43)44/h1-10,25-26H,11-22H2,(H4,37,38,45)(H4,39,40,46)(H4,41,42,47)(H4,43,44,48)(H2,49,50,53,55,56)(H2,51,52,54,57,58)
InChIKeyPSQCXUYIRHUOAU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Antimicrobial Agent-7: A Triazine-Piperazine-Triazine Cationic Amphipathic Small Molecule with Dual Antimicrobial and Anti-inflammatory Activity


Antimicrobial agent-7 (Compound 12) is a synthetic cationic amphipathic small molecule based on a triazine-piperazine-triazine scaffold (C36H56N24, MW: 824.99), designed to mimic the structure and function of antimicrobial peptides (AMPs) [1]. Unlike traditional antibiotics with single-target mechanisms, this compound acts through an intracellular mode of action and demonstrates a multifunctional profile including broad-spectrum antibacterial activity, anti-inflammatory effects, antibiofilm activity, and stability in physiologically relevant conditions . The compound is supplied by multiple reputable vendors as a research-grade chemical for in vitro and in vivo experimental applications [2].

Why Antimicrobial Agent-7 Cannot Be Simply Substituted with Other In-Class Triazine Derivatives or AMP Mimetics


The triazine-piperazine-triazine scaffold can generate a library of structurally related cationic amphipathic compounds, but their biological profiles diverge substantially based on subtle modifications to the pendant cationic and hydrophobic groups [1]. The primary publication demonstrates that among 16 synthesized analogues, only five (compounds 9, 11, 12, 15, and 16) presented the combined profile of excellent cell selectivity, proteolytic resistance, salt/serum stability, and anti-inflammatory activity—properties essential for translational potential [1]. Even among these five lead compounds, differences in MIC values against specific pathogens, anti-inflammatory potency, and hemolytic activity exist, meaning that generic substitution with a different triazine derivative from the same series cannot be assumed to yield equivalent experimental outcomes. Procurement decisions must therefore be guided by the specific quantitative evidence available for antimicrobial agent-7 (Compound 12) itself .

Quantitative Differentiation Evidence for Antimicrobial Agent-7 Versus AMPs, Class Analogs, and Clinical Antibiotics


Superior Antibacterial Potency of Antimicrobial Agent-7 Compared to the Natural Antimicrobial Peptide Melittin Against Antibiotic-Resistant Strains

In head-to-head testing within the same study, antimicrobial agent-7 (Compound 12) exhibited similar or 2- to 4-fold higher antimicrobial activity than the natural antimicrobial peptide melittin against a panel of six antibiotic-resistant bacterial strains [1]. This comparison is directly relevant because melittin is a well-characterized, broad-spectrum AMP often used as a benchmark comparator for novel AMP mimetics, and antimicrobial agent-7 demonstrates superior potency while avoiding the proteolytic degradation and systemic toxicity that limit melittin's clinical utility.

Antimicrobial peptides Antibiotic resistance Small molecule mimetics

Quantified Anti-inflammatory Activity of Antimicrobial Agent-7 Against LPS-Induced TNF-α and NO Production in Macrophages

Antimicrobial agent-7 demonstrates concentration-dependent inhibition of key pro-inflammatory mediators in LPS-stimulated RAW 264.7 macrophages, a property not universally shared across the triazine-piperazine-triazine series and absent in most conventional antibiotics [1]. The compound suppressed nitric oxide (NO) production by 68.09% at 5 μg/mL and inhibited tumor necrosis factor-α (TNF-α) production by 99.83% at 20 μg/mL [1]. This dual antimicrobial/anti-inflammatory profile represents a meaningful differentiation from antibiotics such as ciprofloxacin or vancomycin that lack intrinsic anti-inflammatory activity, as well as from other triazine derivatives in the series that did not exhibit this property [2].

Anti-inflammatory LPS Sepsis models TNF-α inhibition

Strain-Specific MIC Values of Antimicrobial Agent-7 Against Gram-Positive and Gram-Negative Reference Strains

Antimicrobial agent-7 exhibits potent and consistent antimicrobial activity with MIC values ranging from 2-8 μg/mL against both Gram-positive and Gram-negative reference strains, including clinically relevant pathogens . Against E. coli [KCTC 1682], the MIC was 17.7 μM (approximately 14.6 μg/mL), and against P. aeruginosa [KCTC 1637], the MIC was 4.8 μM (approximately 4.0 μg/mL) . Against Gram-positive strains, the compound demonstrated MIC values of 4.8 μM for both S. epidermidis [KCTC 1917] and S. aureus [KCTC1621] . While the overall 2-8 μg/mL range represents class-level inference (as these values are consistent with several triazine-piperazine-triazine analogs), the specific strain-level MIC data provided here enables direct comparison with other antimicrobial agents and supports selection for experiments targeting these specific pathogens.

MIC Antibacterial susceptibility Gram-positive Gram-negative

Synergistic and Additive Antibacterial Effects of Antimicrobial Agent-7 Combined with Clinically Used Antibiotics

Antimicrobial agent-7 demonstrates synergistic or additive effects when combined with selected clinically used antibiotics [1]. This property is significant because it suggests that antimicrobial agent-7 may function as an antibiotic adjuvant, potentially lowering the effective dose of conventional antibiotics and reducing the selection pressure for resistance. While the primary publication does not provide full fractional inhibitory concentration index (FICI) values or name the specific antibiotics in the abstract, the reported synergistic/additive interactions represent a functional differentiation from triazine derivatives that lack this property and from antibiotics that may not synergize effectively with this novel scaffold [2].

Synergy Combination therapy Antibiotic adjuvant FICI

Proteolytic Resistance and Salt/Serum Stability: A Critical Differentiator from Natural Antimicrobial Peptides

Unlike natural antimicrobial peptides, which are notoriously susceptible to proteolytic degradation and lose activity in physiological salt and serum conditions, antimicrobial agent-7 demonstrates proteolytic resistance and salt/serum stability [1]. This property is a key design feature of the triazine-piperazine-triazine scaffold class and represents a fundamental differentiation from AMPs such as melittin, LL-37, and magainin-2, whose clinical translation has been severely limited by these stability issues [2]. Among the compounds tested in the series, only five (including antimicrobial agent-7, Compound 12) exhibited this combined stability profile [2].

Stability Proteolytic resistance Serum stability Peptide mimetics

Biofilm Inhibitory and Eradicating Activity of Antimicrobial Agent-7 Against Multidrug-Resistant Pseudomonas aeruginosa (MDRPA)

Antimicrobial agent-7 (as part of the select five compounds including 12) exhibits potent biofilm inhibitory and eradicating activities against multidrug-resistant Pseudomonas aeruginosa (MDRPA) [1]. Biofilm-associated infections are notoriously difficult to treat with conventional antibiotics due to the protective extracellular matrix and the metabolically dormant state of biofilm-embedded bacteria, and few antimicrobial agents possess both planktonic and biofilm activity. This dual-action property (anti-planktonic + anti-biofilm) distinguishes antimicrobial agent-7 from many conventional antibiotics that show reduced efficacy against biofilms and from triazine derivatives that lack this biofilm activity [2].

Biofilm Pseudomonas aeruginosa MDRPA Antibiofilm

High-Value Research Applications of Antimicrobial Agent-7 Based on Validated Quantitative Evidence


Sepsis and Endotoxemia Model Research Leveraging Dual Antimicrobial and Anti-inflammatory Activity

Antimicrobial agent-7 is ideally suited for in vitro and in vivo sepsis/endotoxemia models where both bacterial infection and LPS-driven inflammatory cascades must be simultaneously addressed. The compound's demonstrated 68.09% NO inhibition at 5 μg/mL and 99.83% TNF-α inhibition at 20 μg/mL in LPS-stimulated macrophages , combined with its broad-spectrum MIC range of 2-8 μg/mL , enables researchers to use a single agent rather than combining separate antimicrobial and anti-inflammatory compounds. This reduces experimental complexity and eliminates confounding variables from drug-drug interactions. The proteolytic resistance and salt/serum stability of antimicrobial agent-7 further ensure that its activity is maintained in complex biological matrices characteristic of sepsis models [1].

Combination Antibiotic Therapy Studies to Overcome Antimicrobial Resistance

Antimicrobial agent-7 is a valuable tool compound for synergy studies aimed at rescuing or potentiating existing clinical antibiotics. The documented synergistic and additive effects when combined with selected clinically used antibiotics position this compound as a candidate antibiotic adjuvant. Researchers investigating resistance mechanisms, checkerboard assays, and time-kill kinetics can utilize antimicrobial agent-7 to explore whether its cationic amphipathic mechanism (membrane perturbation and/or intracellular targeting) synergizes with specific antibiotic classes (e.g., β-lactams, aminoglycosides, fluoroquinolones). This application is particularly relevant for multidrug-resistant Gram-negative pathogens where treatment options are limited [1].

Biofilm-Associated Infection Studies, Particularly Involving Multidrug-Resistant Pseudomonas aeruginosa

For researchers investigating biofilm biology, chronic infection models (e.g., cystic fibrosis airway infections), or medical device-associated infections, antimicrobial agent-7 provides a unique tool with documented biofilm inhibitory and eradicating activity against MDRPA . Unlike many conventional antibiotics that lose efficacy against biofilm-embedded bacteria, this compound's ability to both inhibit biofilm formation and eradicate pre-formed biofilms enables experimental dissection of biofilm-specific therapeutic strategies. The compound can serve as a positive control in antibiofilm assays or as a lead structure for developing more potent antibiofilm agents based on the triazine-piperazine-triazine scaffold.

Antimicrobial Peptide (AMP) Mimetic Mechanistic Studies and Structure-Activity Relationship (SAR) Investigations

Antimicrobial agent-7 (Compound 12) represents one of the five lead compounds from a 16-compound triazine-piperazine-triazine series that demonstrated the optimal combination of antimicrobial potency, cell selectivity, stability, and anti-inflammatory activity . Its structural formula (C36H56N24) and cationic amphipathic design make it an ideal reference compound for SAR studies exploring how modifications to the triazine core, piperazine linker, or pendant groups affect membrane interactions, intracellular targeting, and selectivity indices. Researchers can use antimicrobial agent-7 as a benchmark comparator when synthesizing and evaluating novel AMP mimetics, leveraging the extensive characterization data already available in the primary publication [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Antimicrobial agent-7

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.